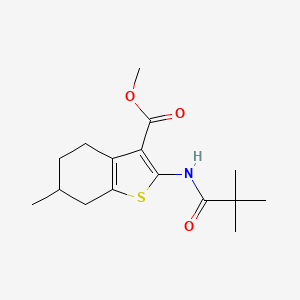![molecular formula C19H18BrN5O2S B11676993 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11676993.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with a molecular formula of C19H18BrN5O2S This compound is known for its unique structure, which includes a brominated hydroxyphenyl group, a triazole ring, and a sulfanylacetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like hydrochloric acid or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The azomethine group (C=N) can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, the presence of the triazole ring and the brominated hydroxyphenyl group allows it to interact with enzymes and proteins, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated hydroxyphenyl group and the triazole ring makes it particularly effective in forming metal complexes and interacting with biological targets, setting it apart from other similar compounds.
特性
分子式 |
C19H18BrN5O2S |
|---|---|
分子量 |
460.3 g/mol |
IUPAC名 |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18BrN5O2S/c1-2-25-18(13-6-4-3-5-7-13)23-24-19(25)28-12-17(27)22-21-11-14-10-15(20)8-9-16(14)26/h3-11,26H,2,12H2,1H3,(H,22,27)/b21-11+ |
InChIキー |
LJVMVDTUYXQYAM-SRZZPIQSSA-N |
異性体SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)C3=CC=CC=C3 |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propan-2-yl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate](/img/structure/B11676911.png)
![(4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11676913.png)
![Ethyl 2-({[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11676917.png)
![N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)methionine](/img/structure/B11676920.png)
![2-({1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11676926.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11676933.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676940.png)
![2-Phenylethyl 4-[4-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11676941.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11676944.png)
![(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11676965.png)
![3,4-dimethoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B11676966.png)

![N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide](/img/structure/B11676981.png)
![N'-[(1Z)-1-(4-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11676986.png)
